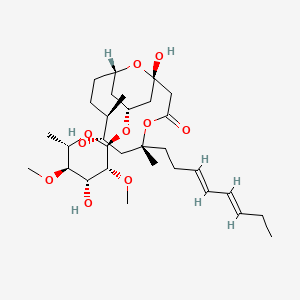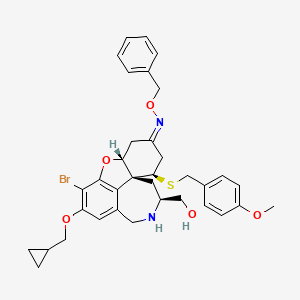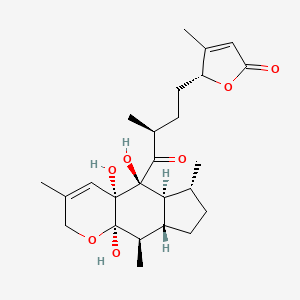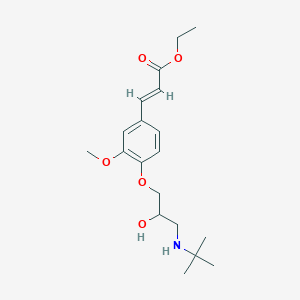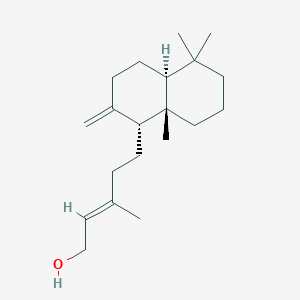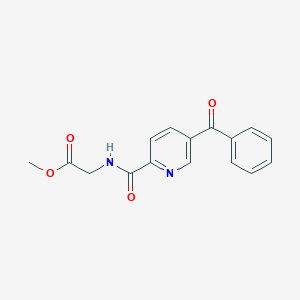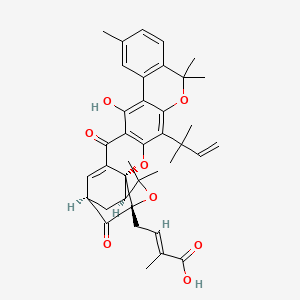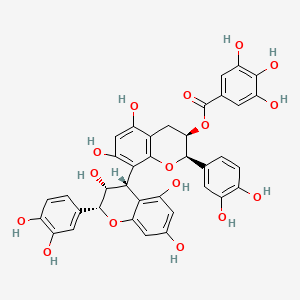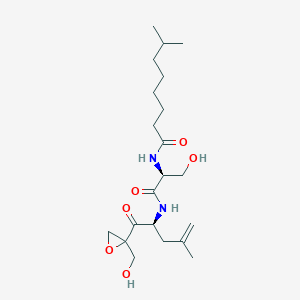
Epopromycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epopromycin A is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Inhibition of Cellulose Biosynthesis
Epopromycin A has been studied for its inhibition of cellulose biosynthesis. The interest in this area led to the development of an efficient synthesis process for the natural product, facilitating the creation of various analogues. This research is significant for understanding the potential applications of Epopromycin A in manipulating cellulose biosynthesis, which could have implications in various fields including material science and biotechnology (Dobler, 2001).
Insights from Related Research
While specific studies on Epopromycin A are limited, insights can be gained from research on related compounds, such as puromycin. Puromycin is known for its role in inhibiting protein synthesis by ribosome-catalyzed incorporation into nascent chains, leading to premature termination of translation. This property has made it a valuable tool in the study of protein synthesis across various model systems, from cell-free translation to whole animals. Puromycin's structure, which includes a nucleoside covalently bound to an amino acid, has enabled the development of a diverse toolbox of puromycin-based reagents. These reagents have advanced the understanding of protein synthesis in normal and pathological processes, including immune response and neurological function, which could provide context for the broader applications of Epopromycin A in scientific research (Aviner, 2020).
Propriétés
Nom du produit |
Epopromycin A |
|---|---|
Formule moléculaire |
C21H36N2O6 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide |
InChI |
InChI=1S/C21H36N2O6/c1-14(2)8-6-5-7-9-18(26)22-17(11-24)20(28)23-16(10-15(3)4)19(27)21(12-25)13-29-21/h14,16-17,24-25H,3,5-13H2,1-2,4H3,(H,22,26)(H,23,28)/t16-,17-,21?/m0/s1 |
Clé InChI |
XMRSQXUAYNXWEE-MVWJYJSVSA-N |
SMILES isomérique |
CC(C)CCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=C)C)C(=O)C1(CO1)CO |
SMILES canonique |
CC(C)CCCCCC(=O)NC(CO)C(=O)NC(CC(=C)C)C(=O)C1(CO1)CO |
Synonymes |
epopromycin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



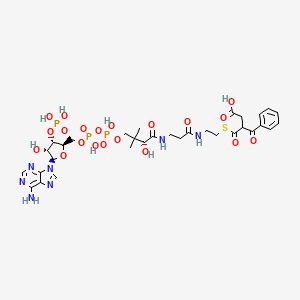
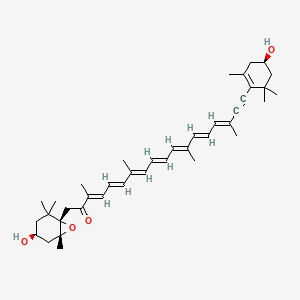
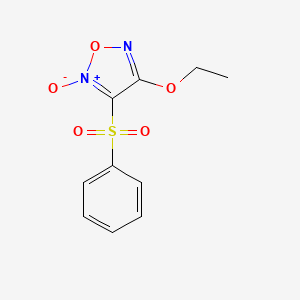
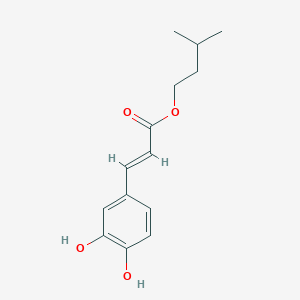
![3-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1249326.png)
